L-Aspartic acid beta-4-nitroanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid beta-4-nitroanilide hydrochloride: is a chemical compound with the molecular formula C10H11N3O5·HCl and a molecular weight of 289.67 g/mol . It is primarily used in proteomics research and is known for its role in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of L-Aspartic acid beta-4-nitroanilide hydrochloride typically involves the reaction of L-aspartic acid with 4-nitroaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: : L-Aspartic acid beta-4-nitroanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions .
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield L-Aspartic acid beta-4-aminoanilide .
Scientific Research Applications
Chemistry: : In chemistry, L-Aspartic acid beta-4-nitroanilide hydrochloride is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms .
Biology: : In biological research, it is used to investigate the activity of proteases and other enzymes that cleave peptide bonds .
Medicine: : Although not intended for diagnostic or therapeutic use, it is used in research to understand the biochemical pathways and interactions of enzymes involved in disease processes .
Industry: : In the industrial sector, it is used in the development of biochemical assays and as a reference standard in quality control processes .
Mechanism of Action
Mechanism of Action: : The compound acts as a substrate for specific enzymes, particularly proteases. When these enzymes cleave the peptide bond in L-Aspartic acid beta-4-nitroanilide hydrochloride, they release 4-nitroaniline, which can be quantitatively measured .
Molecular Targets and Pathways: : The primary molecular targets are proteases, and the pathways involved include the hydrolysis of peptide bonds .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include L-Aspartic acid beta-4-aminoanilide and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride .
Uniqueness: : L-Aspartic acid beta-4-nitroanilide hydrochloride is unique due to its specific structure, which makes it a valuable substrate for studying protease activity. Its nitro group allows for easy detection and quantification of enzymatic activity .
Properties
IUPAC Name |
(2S)-2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHGETAGZHXUQU-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.